

An In-depth Technical Guide on the Structure and Sequence of T-Peptide

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Compound of Interest

Compound Name: T-peptide

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This technical guide provides a comprehensive overview of the structure, sequence, and biological functions of **T-peptide**, with a primary focus on the HIV entry inhibitor, Peptide T. A secondary focus is placed on a distinct peptide derived from the human Tau protein, also referred to as T peptide. This document delves into the experimental methodologies for the synthesis, purification, and functional analysis of these peptides, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language for Graphviz.

Peptide T: An HIV-1 Entry Inhibitor

Peptide T is an octapeptide that demonstrates antiviral activity by acting as an entry inhibitor for HIV-1.^[1] It is a synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.^[1]

Structure and Sequence

The primary structure of Peptide T consists of an eight-amino acid sequence. Its analog, D-Ala¹-Peptide T-amide (DAPTA), has also been a subject of clinical investigation.

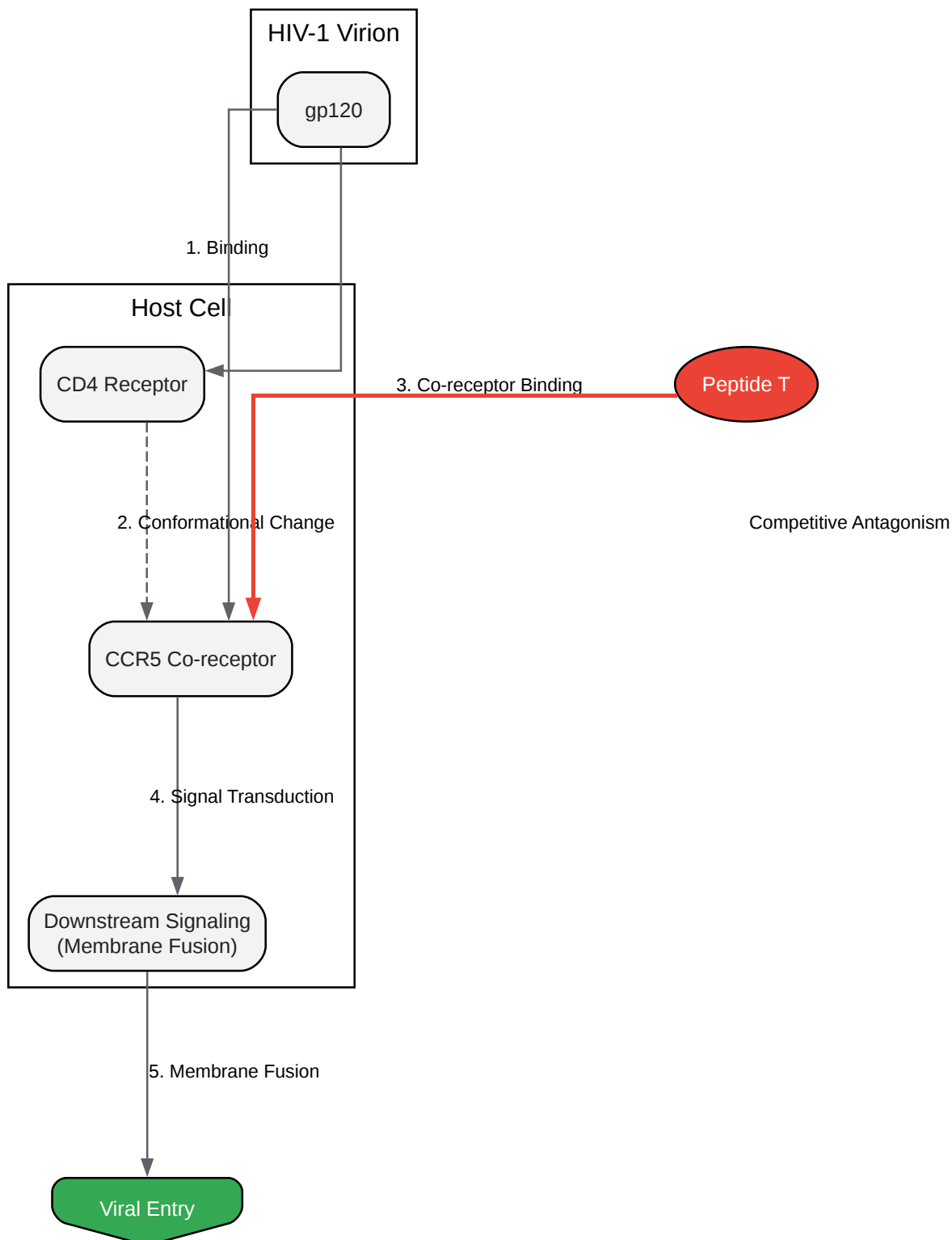
Peptide	Sequence	Molecular Formula
Peptide T	Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr	C ₃₅ H ₅₅ N ₉ O ₁₆
DAPTA	D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH ₂	C ₃₅ H ₅₆ N ₁₀ O ₁₅

Mechanism of Action and Signaling Pathway

Peptide T exerts its antiviral effect by functioning as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.^{[1][2]} By binding to CCR5, Peptide T blocks the interaction between the viral gp120 and the host cell, thereby preventing viral entry. The peak inhibitory effects of Peptide T have been observed at concentrations ranging from 10⁻¹² to 10⁻⁹ M.^[1] Virus inhibition has been reported to be in the range of 60% to 99%, depending on the specific viral isolate, target receptor, and assay conditions.^[1]

The signaling pathway initiated by the binding of HIV-1 gp120 to the CD4 receptor and subsequent interaction with the CCR5 co-receptor leads to a cascade of intracellular events culminating in membrane fusion and viral entry. Peptide T competitively binds to CCR5, thereby inhibiting this interaction and the subsequent downstream signaling required for viral entry.

HIV-1 Entry and Inhibition by Peptide T





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References

- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
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